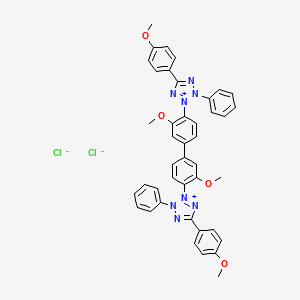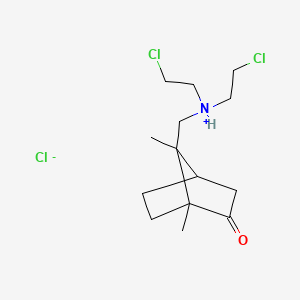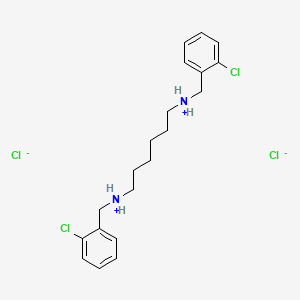
N,N'-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride is a chemical compound with the molecular formula C20H26Cl2N2.2HCl and a molecular weight of 438.30 g/mol . It is also known by other names such as Benzylamine, N,N’-hexamethylenebis(2-chloro-, dihydrochloride . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of N,N’-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride involves the reaction of hexamethylenediamine with 2-chlorobenzyl chloride in the presence of a suitable solvent and catalyst . The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified through recrystallization or other suitable methods to obtain the dihydrochloride salt.
Analyse Chemischer Reaktionen
N,N’-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups using appropriate reagents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and other products.
Wissenschaftliche Forschungsanwendungen
N,N’-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N,N’-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Vergleich Mit ähnlichen Verbindungen
N,N’-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride can be compared with other similar compounds, such as:
2-Chlorobenzylamine: This compound has a similar structure but lacks the hexamethylene bridge, making it less complex.
N,N’-Bis(o-chlorobenzyl)hexamethylenediamine: This compound is structurally similar but may have different chemical and biological properties.
The uniqueness of N,N’-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride lies in its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Eigenschaften
CAS-Nummer |
2056-21-5 |
|---|---|
Molekularformel |
C20H28Cl4N2 |
Molekulargewicht |
438.3 g/mol |
IUPAC-Name |
(2-chlorophenyl)methyl-[6-[(2-chlorophenyl)methylazaniumyl]hexyl]azanium;dichloride |
InChI |
InChI=1S/C20H26Cl2N2.2ClH/c21-19-11-5-3-9-17(19)15-23-13-7-1-2-8-14-24-16-18-10-4-6-12-20(18)22;;/h3-6,9-12,23-24H,1-2,7-8,13-16H2;2*1H |
InChI-Schlüssel |
YMCXHQCNURJAPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C[NH2+]CCCCCC[NH2+]CC2=CC=CC=C2Cl)Cl.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




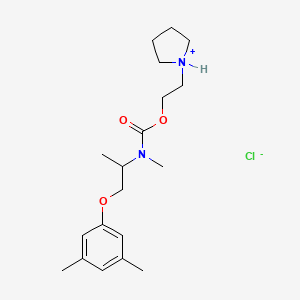
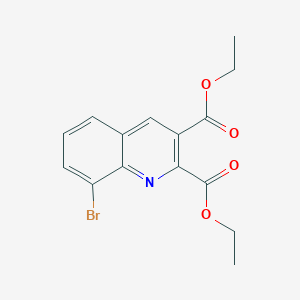
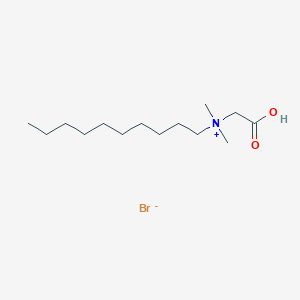
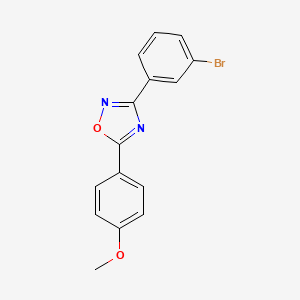
![11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B13741811.png)
![2-Naphthalenecarboxamide, N-[1-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B13741819.png)
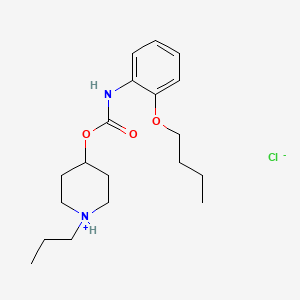
![5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13741846.png)
